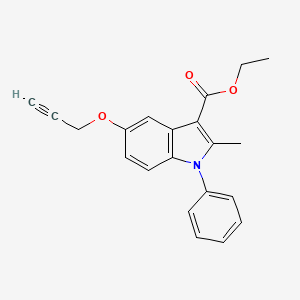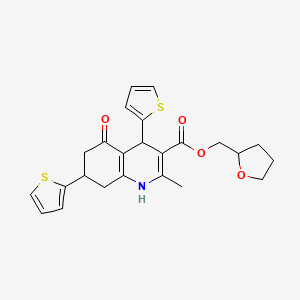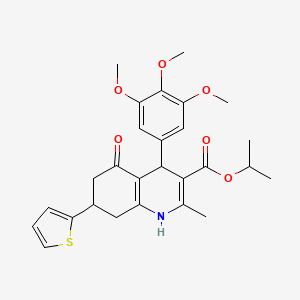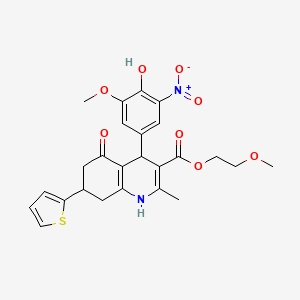![molecular formula C22H22N4O3S2 B11631231 2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C18H18N4O2S3, is a complex heterocyclic molecule. Let’s break down its structure:
- The pyrido[1,2-a]pyrimidin-4-one core consists of a pyrimidine ring fused with a pyridine ring.
- The 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety adds further complexity, containing a thiazolidine ring and a thione functional group.
- The furylmethylamine group contributes an aromatic furan ring.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may vary, one approach involves the multicomponent synthesis of 1,3-disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst .
Industrial Production:: Industrial-scale production methods are not widely documented, but research laboratories may synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity:: This compound can undergo various reactions, including:
Oxidation: Oxidative processes may modify the thione group.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: Substituents on the pyrimidine and pyridine rings may be replaced.
DABCO: Used as a catalyst in the multicomponent synthesis.
Perchloric acid: Employed in the same reaction.
Scientific Research Applications
Chemistry::
Heterocyclic Chemistry: Investigating its reactivity and novel derivatives.
Drug Discovery: Screening for potential pharmacological properties.
Bioactivity Studies: Assessing its effects on biological systems.
Target Identification: Identifying molecular targets influenced by this compound.
Materials Science: Exploring its applications in materials and coatings.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to its structural components.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s unique combination of fused rings and functional groups sets it apart. Researchers may compare it with related pyrimido[4,5-d]pyrimidines.
Properties
Molecular Formula |
C22H22N4O3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O3S2/c1-13(2)11-26-21(28)17(31-22(26)30)9-16-19(23-10-15-5-4-8-29-15)24-18-7-6-14(3)12-25(18)20(16)27/h4-9,12-13,23H,10-11H2,1-3H3/b17-9- |
InChI Key |
QVXOFOANBNCOPE-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=CO4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4=CC=CO4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11631165.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631166.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631170.png)

![(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631182.png)
![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
![3-(4-methylbenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631189.png)

![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)

![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)

